Triple-Receptor Affinity Balance: 5i vs. Closest Congeners 5c and 5h in the 5a–m Series
In head-to-head binding assays within the same study (Butini et al., 2009), compound 5i demonstrates a unique balanced triple-receptor profile (D3 Ki = 4.5 nM; 5-HT1A Ki = 15.3 nM; 5-HT2A Ki = 11.9 nM) that is absent in close analogs 5c and 5h. Compound 5c (bearing a 2-methoxyphenyl substituent) shows substantially weaker 5-HT1A affinity (Ki = 319 nM) and markedly higher hERG channel affinity (Ki = 0.14 µM) compared to 5i's low hERG affinity (Ki > 10 µM). Compound 5h, despite also being a 3-methylphenyl analog with a modified linker, shows 5-fold weaker D3 affinity (Ki = 33.5 nM) than 5i. This triple-receptor balance is mechanistically critical because D3 antagonism combined with 5-HT1A partial agonism and 5-HT2A antagonism is hypothesized to confer atypical antipsychotic efficacy with reduced extrapyramidal side effects [1].
| Evidence Dimension | Receptor binding affinity (Ki, nM) for D3, 5-HT1A, 5-HT2A, D2, 5-HT2C, and hERG channel (Ki, µM) |
|---|---|
| Target Compound Data | 5i: D3 Ki = 4.5 nM; 5-HT1A Ki = 15.3 nM; 5-HT2A Ki = 11.9 nM; D2 Ki = 876 nM; 5-HT2C Ki = 389 nM; hERG Ki > 10 µM |
| Comparator Or Baseline | 5c: D3 Ki = 0.27 nM; 5-HT1A Ki = 319 nM; 5-HT2A Ki = 14.7 nM; D2 Ki = 859 nM; 5-HT2C Ki = 300 nM; hERG Ki = 0.14 µM || 5h: D3 Ki = 33.5 nM; 5-HT1A Ki = 6.7 nM; 5-HT2A Ki = 9.3 nM; D2 Ki = 3530 nM; 5-HT2C Ki = 83 nM; hERG Ki = 5.6 µM |
| Quantified Difference | 5i vs. 5c: 5i exhibits 21-fold higher 5-HT1A affinity; 5i vs. 5h: 5i exhibits 7.4-fold higher D3 affinity. 5i's hERG Ki is >71-fold higher (lower blockade risk) than 5c and >1.8-fold higher than 5h. |
| Conditions | Radioligand displacement assays: D3 ([3H]7OH-DPAT in Sf9 cells); 5-HT1A ([3H]8-OH-DPAT); 5-HT2A ([3H]ketanserin); D2 ([3H]spiperone); 5-HT2C ([3H]mesulergine); hERG ([3H]dofetilide binding in HEK-293 cells). All assays performed under standardized conditions within the same study as described in Butini et al., J. Med. Chem. 2009, Table 2. |
Why This Matters
The balanced D3/5-HT1A/5-HT2A profile with simultaneously low D2, 5-HT2C, and hERG engagement is the defining pharmacological signature of this compound; no congener in the 5a–m series replicates this multidimensional selectivity window, which is directly linked to in vivo atypical antipsychotic efficacy and safety.
- [1] Butini, S., Gemma, S., Campiani, G., Franceschini, S., Trotta, F., Borriello, M., ... & Fattorusso, C. (2009). Discovery of a new class of potential multifunctional atypical antipsychotic agents targeting dopamine D3 and serotonin 5-HT1A and 5-HT2A receptors: design, synthesis, and effects on behavior. Journal of Medicinal Chemistry, 52(1), 151-169. View Source
